molecular formula C8H5BrF4O2 B15201174 2,5-Bis-(difluoromethoxy)-bromobenzene CAS No. 885266-93-3

2,5-Bis-(difluoromethoxy)-bromobenzene

Cat. No.: B15201174
CAS No.: 885266-93-3
M. Wt: 289.02 g/mol
InChI Key: WBGSQJVTOARKSH-UHFFFAOYSA-N
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Description

2,5-Bis-(difluoromethoxy)-bromobenzene is an organic compound characterized by the presence of two difluoromethoxy groups and a bromine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-(difluoromethoxy)-bromobenzene typically involves the reaction of 2,5-dihydroxybromobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of difluoromethyl ether. The reaction mixture is then heated to facilitate the substitution of hydroxyl groups with difluoromethoxy groups.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-(difluoromethoxy)-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The difluoromethoxy groups can be oxidized to form difluoromethyl ketones.

    Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2,5-bis-(difluoromethoxy)-aniline or 2,5-bis-(difluoromethoxy)-thiophenol.

    Oxidation: Products include 2,5-bis-(difluoromethoxy)-benzophenone.

    Reduction: Products include 2,5-bis-(difluoromethoxy)-benzene.

Scientific Research Applications

2,5-Bis-(difluoromethoxy)-bromobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Bis-(difluoromethoxy)-bromobenzene involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis-(trifluoromethoxy)-bromobenzene: Similar structure but with trifluoromethoxy groups instead of difluoromethoxy groups.

    2,5-Bis-(methoxy)-bromobenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.

Uniqueness

2,5-Bis-(difluoromethoxy)-bromobenzene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

885266-93-3

Molecular Formula

C8H5BrF4O2

Molecular Weight

289.02 g/mol

IUPAC Name

2-bromo-1,4-bis(difluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF4O2/c9-5-3-4(14-7(10)11)1-2-6(5)15-8(12)13/h1-3,7-8H

InChI Key

WBGSQJVTOARKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)OC(F)F

Origin of Product

United States

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